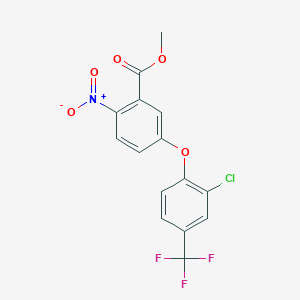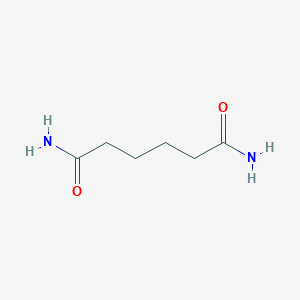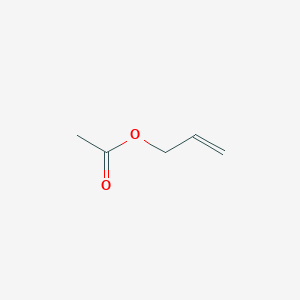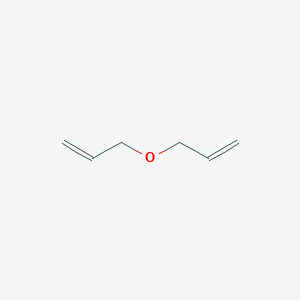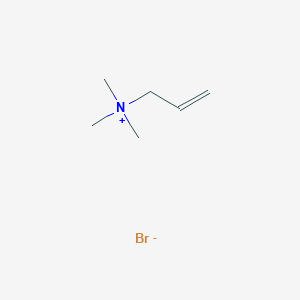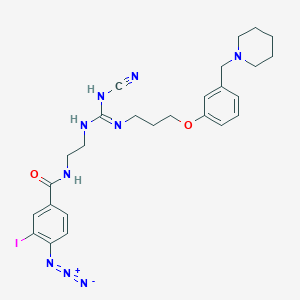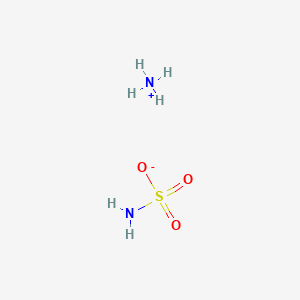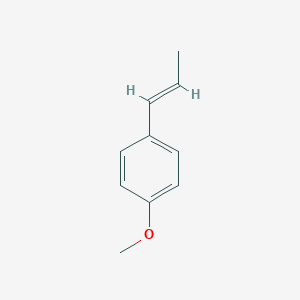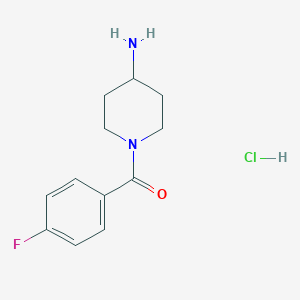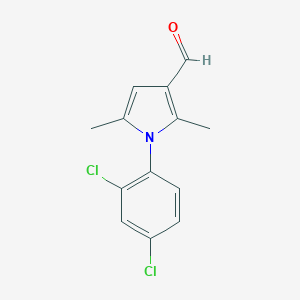
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as DDQ, is a chemical compound that is widely used in the field of organic chemistry. It is a powerful oxidizing agent that is commonly used for the oxidation of alcohols and other organic compounds. DDQ is a versatile reagent that has found applications in various fields of research, including medicinal chemistry, material science, and chemical synthesis.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the condensation of 2,4-dichloroacetophenone with 3-methyl-2-butanone, followed by cyclization of the resulting enone with propanal in the presence of sulfuric acid. The resulting pyrrole intermediate is then oxidized to the desired aldehyde using Jones reagent.
Starting Materials
2,4-dichloroacetophenone, 3-methyl-2-butanone, propanal, sulfuric acid, Jones reagent
Reaction
Step 1: Condensation of 2,4-dichloroacetophenone with 3-methyl-2-butanone in the presence of sodium ethoxide to form 1-(2,4-dichlorophenyl)-4,4-dimethyl-3-penten-2-one, Step 2: Cyclization of the enone intermediate with propanal in the presence of sulfuric acid to form 1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, Step 3: Oxidation of the pyrrole intermediate to the desired aldehyde using Jones reagent
Mechanism Of Action
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a powerful oxidizing agent that works by abstracting electrons from the substrate. The mechanism of action involves the formation of a radical cation intermediate, which then undergoes further oxidation to form the final product. The mechanism of action of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is highly dependent on the substrate and the reaction conditions.
Biochemical And Physiological Effects
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not commonly used in biochemical and physiological research due to its toxic and reactive nature. However, it has been reported to have some toxic effects on living organisms, including the induction of oxidative stress and DNA damage.
Advantages And Limitations For Lab Experiments
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a highly versatile reagent that has found applications in various fields of research. Its advantages include its high reactivity, selectivity, and versatility. However, its limitations include its toxicity and reactivity, which can make it difficult to handle and use in certain experiments.
Future Directions
There are several future directions for the research and application of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. One of the most promising areas is the development of new synthetic methodologies that utilize 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a key reagent. Another area is the application of 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the synthesis of new functional materials, including organic electronics and photovoltaics. Additionally, 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has potential applications in the field of medicinal chemistry, particularly in the development of new antitumor and antiviral agents.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has found a wide range of applications in scientific research. In medicinal chemistry, it has been used as a key reagent for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics. In material science, it has been used for the synthesis of various functional materials, including conducting polymers and organic semiconductors. In chemical synthesis, it has been used for the oxidation of alcohols and other organic compounds.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSZVJYUMDEZHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382905 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
138222-73-8 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

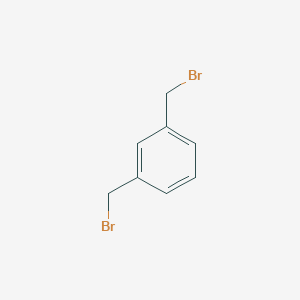
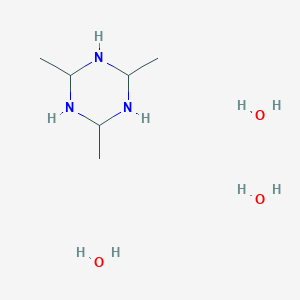
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
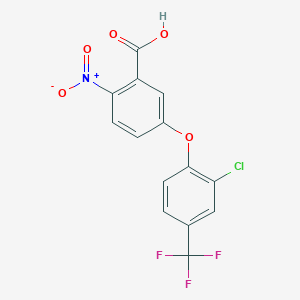
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
